![molecular formula C11H13N3O B1419191 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol CAS No. 1157551-02-4](/img/structure/B1419191.png)
4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol
Overview
Description
The compound “4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found to have promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One approach involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. Pyrazole itself is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Scientific Research Applications
Corrosion Inhibition
4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) examined various bipyrazolic-type organic compounds, including derivatives of 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol, to understand their efficiency and reactive sites as corrosion inhibitors (Wang et al., 2006). Additionally, the inhibitive action of this compound's isomers against steel corrosion in hydrochloric acid solution was investigated, revealing them to be effective corrosion inhibitors (Tebbji et al., 2005).
Copper Extraction
This chemical has applications in metal extraction, specifically in extracting copper. Alkyl-substituted phenolic pyrazoles, including compounds related to 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol, have shown comparable strength and selectivity to commercial solvent extraction reagents in copper extraction processes (Healy et al., 2016).
Antifungal Activity
Derivatives of this compound, specifically pyrazolo[1,5-a]pyrimidines, have demonstrated antifungal abilities. Their effectiveness against various phytopathogenic fungi was evaluated, showing promising results in certain cases (Zhang et al., 2016).
Optical Gas Detection
A novel application in the field of optical gas detection has been explored using thin films based on derivatives of 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol. These films exhibit reversible sensitivity to sulfur dioxide and other air pollutants, indicating their potential in environmental monitoring (Touzani et al., 2011).
Antioxidant and Analgesic Activities
Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, which are related to 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol, have been synthesized and shown to exhibit significant analgesic and antioxidant properties (Karrouchi et al., 2016).
Anti-Inflammatory Activity
Novel synthesized 1,5-diarylpyrazole compounds, related to 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol, have demonstrated potential anti-inflammatory activity. This suggests their applicability in pharmaceutical research for developing new anti-inflammatory drugs (Hayun et al., 2020).
Future Directions
properties
IUPAC Name |
4-[(5-methyl-1H-pyrazol-4-yl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9(7-13-14-8)6-12-10-2-4-11(15)5-3-10/h2-5,7,12,15H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMBNRKWLIAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



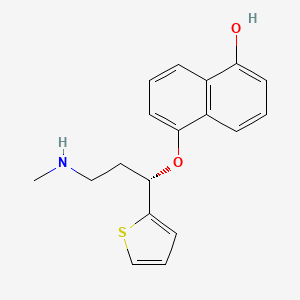
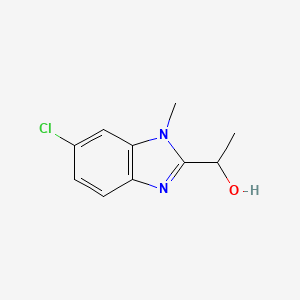
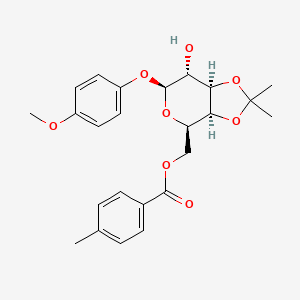
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
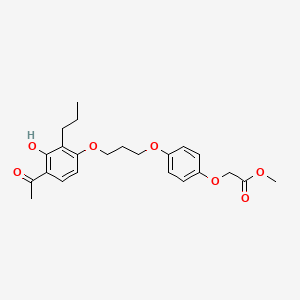
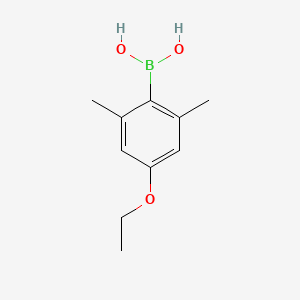
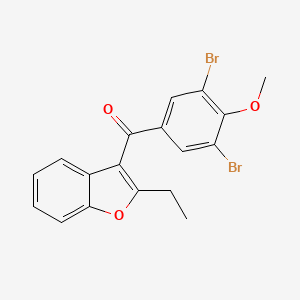
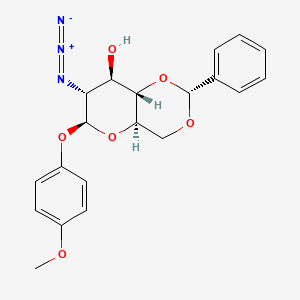
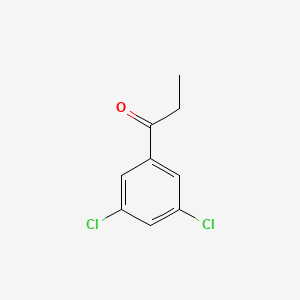
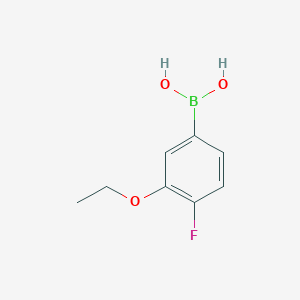
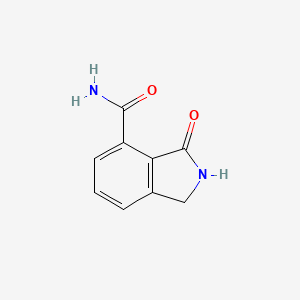
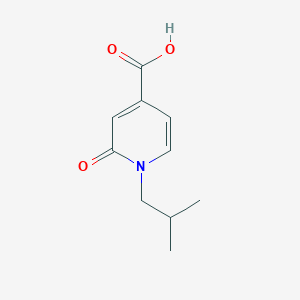
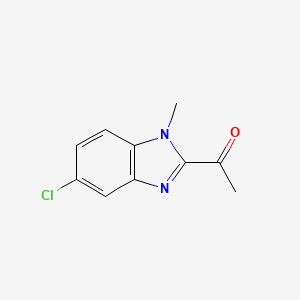
![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)